molecular formula C4H3N3O3 B14573627 6-Nitropyridazin-3(2H)-one CAS No. 61468-82-4

6-Nitropyridazin-3(2H)-one

Cat. No.: B14573627
CAS No.: 61468-82-4
M. Wt: 141.09 g/mol
InChI Key: DSBIEECVEQOWTP-UHFFFAOYSA-N
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Description

6-Nitropyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring with a nitro group at the 6-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitropyridazin-3(2H)-one typically involves the nitration of pyridazin-3(2H)-one. One common method is the reaction of pyridazin-3(2H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Nitropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 6-Aminopyridazin-3(2H)-one.

    Substitution: Various substituted pyridazin-3(2H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitropyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-Nitropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve the inhibition of specific enzymes or interaction with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3(2H)-one: The parent compound without the nitro group.

    6-Aminopyridazin-3(2H)-one: The reduced form of 6-Nitropyridazin-3(2H)-one.

    6-Chloropyridazin-3(2H)-one: A halogenated derivative.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications. Additionally, its potential biological activity as a nitroaromatic compound distinguishes it from other pyridazin-3(2H)-one derivatives.

Properties

CAS No.

61468-82-4

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

3-nitro-1H-pyridazin-6-one

InChI

InChI=1S/C4H3N3O3/c8-4-2-1-3(5-6-4)7(9)10/h1-2H,(H,6,8)

InChI Key

DSBIEECVEQOWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NNC1=O)[N+](=O)[O-]

Origin of Product

United States

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